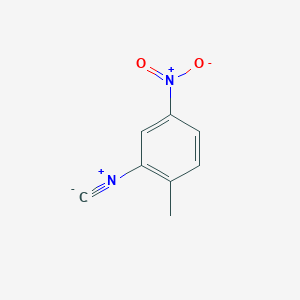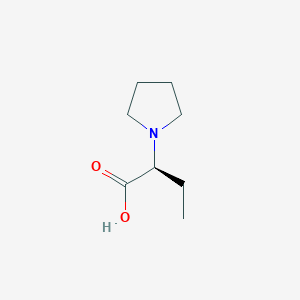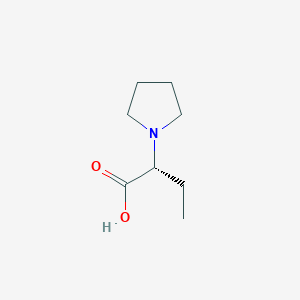
(R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Catalysis and Reaction Studies
- Catalytic Applications : The compound has been studied in the context of acid-base catalysis. Research by Aramendía et al. (1999) investigated transformations of various compounds over oxide catalysts, correlating the results to acid-base properties. This study enhances our understanding of catalysis involving compounds like (R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid (Aramendía et al., 1999).
Synthesis and Derivatization
- Role in Synthesizing β-Lactams : Behzadi et al. (2015) utilized this compound as a ketene source for synthesizing monocyclic-2-azetidinones. The study highlights its utility in controlling diastereoselectivity in chemical reactions (Behzadi et al., 2015).
- Use in Pharmaceutical Research : The compound's derivatives have been explored as inhibitors in pharmaceutical research, particularly in the study of blood coagulation factors. Vaz et al. (1998) and Nagahara et al. (1994) conducted studies evaluating binding modes and the efficacy of such inhibitors (Vaz et al., 1998); (Nagahara et al., 1994).
Therapeutic Research
- Idiopathic Pulmonary Fibrosis Treatment : In the context of idiopathic pulmonary fibrosis, Anderson et al. (2016) reported on the synthesis of a derivative of this compound as a potential therapeutic agent. This work highlights its application in the development of new treatments (Anderson et al., 2016).
- Anticoagulant Activity : Katakura et al. (1993) investigated derivatives of (R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid for their potential as factor Xa inhibitors, exploring structure-activity relationships and selectivity (Katakura et al., 1993).
Miscellaneous Applications
- Illicit Substance Synthesis Differentiation : Allen et al. (1992) researched the differentiation of illicit substances synthesized from phenylacetic acid, including studies on compounds structurally related to (R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid (Allen et al., 1992).
- Use in Chiral Derivatization : Research by Hamman (1993) explored the use of enantiomers of similar compounds in chiral derivatization, indicating the potential for (R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid in such applications (Hamman, 1993).
Propriétés
IUPAC Name |
(2R)-3-phenyl-2-pyrrolidin-1-ylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12(14-8-4-5-9-14)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,16)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWZBXHMWNINJF-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)[C@H](CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,6S)-3-Methyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B3040355.png)



![Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3040363.png)



![3-(Piperidin-1-YL)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3040367.png)

![3-Morpholinobicyclo[1.1.1]pentan-1-amine](/img/structure/B3040370.png)
![2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine](/img/structure/B3040371.png)